molecular formula C13H13ClN2O2S B1407921 ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate CAS No. 1388893-77-3

ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate

Cat. No. B1407921
M. Wt: 296.77 g/mol
InChI Key: VOFLOOBVRMJJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is used in the synthesis of some novel thieno [2, 3-d] pyrimidines and their antibacterial activity . It is part of the Thermo Scientific Chemicals brand product portfolio .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopenta[4,5]thieno[2,3-d]pyrimidine core . More detailed structural analysis would require specific experimental data or computational modeling.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Al‐Sehemi and Bakhite (2005) explored the synthesis of new heterocyclic compounds, including derivatives of thieno[2,3-d]pyrimidin, through various chemical reactions. These compounds were synthesized starting from ethyl 3-amino-4-aryl-cycloalka[e]thieno[2,3-b]pyridine-2-carboxylates, leading to the formation of oxazinone derivatives and pyrimidinones upon further treatment. This research highlights the complex chemical pathways utilized to create diverse thieno[2,3-d]pyrimidin derivatives, showcasing their potential in various scientific applications Al‐Sehemi & Bakhite, 2005.

Crystal Structures and Biological Activities

Gao et al. (2015) synthesized two enantiomeric derivatives of 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine, providing insights into their crystal structures and biological activities. This work underscores the importance of understanding the structural aspects of thieno[2,3-d]pyrimidin derivatives for their potential use in medicinal chemistry and drug design Gao et al., 2015.

Safety And Hazards

This compound is intended for research and development use by, or directly under the supervision of, a professional user . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

properties

IUPAC Name

ethyl 2-(12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-9(17)5-7-3-4-8-10(7)11-12(14)15-6-16-13(11)19-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFLOOBVRMJJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C1C3=C(S2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate

Synthesis routes and methods

Procedure details

Two 2000-mL 4-necked round-bottom flasks were charged with a solution of 15.3 (200 g, 718.58 mmol, 1.00 equiv) in POCl3 (2000 mL) at room temperature. The resulting solution was stirred for 2 h at 110° C. in an oil bath. The reaction mixture was cooled to room temperature and concentrated under vacuum. The reaction was then quenched by the addition of 1000 mL of ice-water. The resulting solution was extracted with 3×500 mL of ethyl acetate and the organic layers were combined. The combined organic layers were washed with 2×500 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 200 g (94%) of ethyl 2-[12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0^[2,6]]dodeca-1(12),2(6),8,10-tetraen-3-yl]acetate (15.4) as a light yellow solid.
[Compound]
Name
Two
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0 (± 1) mol
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reactant
Reaction Step One
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200 g
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reactant
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2000 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Reactant of Route 2
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Reactant of Route 3
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate

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